molecular formula C9H15N3O2S B13261943 N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}methanesulfonamide

N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}methanesulfonamide

Cat. No.: B13261943
M. Wt: 229.30 g/mol
InChI Key: VXJXXBSZQUJUTR-UHFFFAOYSA-N
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Description

N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}methanesulfonamide is a chemical compound with a complex structure, characterized by the presence of an imidazo[1,2-a]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}methanesulfonamide typically involves the reaction of an imidazo[1,2-a]pyridine derivative with a sulfonamide reagent. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve the use of solvents like ethanol, methanol, or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .

Scientific Research Applications

N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methylmethanesulfonamide
  • N-methyl-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methanamine
  • 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylamine

Uniqueness

N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}methanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H15N3O2S

Molecular Weight

229.30 g/mol

IUPAC Name

N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylmethyl)methanesulfonamide

InChI

InChI=1S/C9H15N3O2S/c1-15(13,14)11-7-8-2-4-12-5-3-10-9(12)6-8/h3,5,8,11H,2,4,6-7H2,1H3

InChI Key

VXJXXBSZQUJUTR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCC1CCN2C=CN=C2C1

Origin of Product

United States

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